![molecular formula C14H12N2S8 B14202275 Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile CAS No. 867152-68-9](/img/structure/B14202275.png)
Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of multiple sulfur atoms and dithiol groups, which contribute to its distinctive chemical behavior
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile typically involves the reaction of 4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione with suitable reagents under controlled conditions. One common method includes the use of dihalogens such as diiodine or iodine monobromide in a solvent like dichloromethane . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to maintain the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diiodine, iodine monobromide, and sodium borohydride. The reactions are typically carried out in solvents like dichloromethane or toluene, with careful control of temperature and reaction time to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with diiodine can lead to the formation of molecular charge-transfer complexes, while reduction reactions can yield simpler sulfur-containing compounds .
Applications De Recherche Scientifique
Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other sulfur-containing compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Propriétés
Numéro CAS |
867152-68-9 |
|---|---|
Formule moléculaire |
C14H12N2S8 |
Poids moléculaire |
464.8 g/mol |
Nom IUPAC |
2,3-bis[4,5-bis(methylsulfanyl)-1,3-dithiol-2-ylidene]butanedinitrile |
InChI |
InChI=1S/C14H12N2S8/c1-17-11-12(18-2)22-9(21-11)7(5-15)8(6-16)10-23-13(19-3)14(20-4)24-10/h1-4H3 |
Clé InChI |
FESVCMKIJUWCPG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(SC(=C(C#N)C(=C2SC(=C(S2)SC)SC)C#N)S1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)

![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
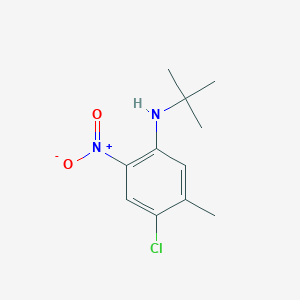
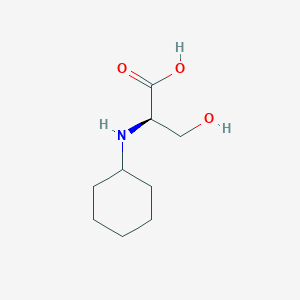
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
![[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-](/img/structure/B14202232.png)
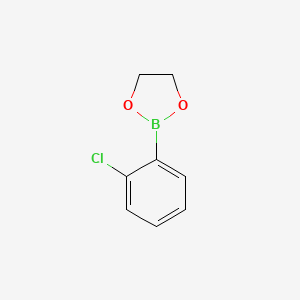
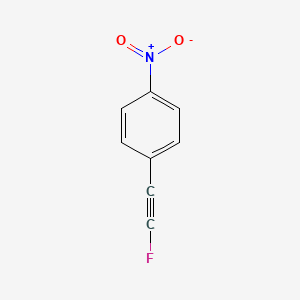
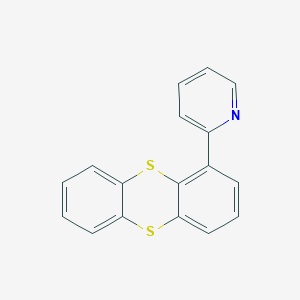
![N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide](/img/structure/B14202273.png)
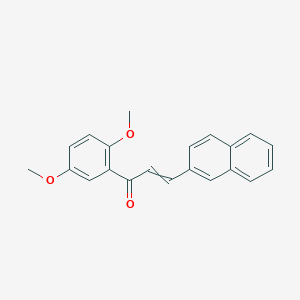
![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)

